3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid
Overview
Description
The compound “3-(Benzyloxy)phenylboronic acid” is a boronic acid derivative with the linear formula C6H5CH2OC6H4B(OH)2 . It is used as a reactant in various chemical reactions, including Suzuki-Miyaura coupling and the preparation of palladium-based fluoride-derived electrophilic fluorination reagents .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid” are not available, boronic acids are typically synthesized through the reaction of organometallic compounds (such as Grignard or organolithium reagents) with borate esters .Molecular Structure Analysis
The molecular structure of a similar compound, “3-(Benzyloxy)phenylboronic acid”, consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O) .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(Benzyloxy)phenylboronic acid”, include a melting point of 125-130 °C, a molecular weight of 228.05 g/mol, and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Synthesis of Biologically Active Compounds
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid and its derivatives have been extensively studied for their antiproliferative and proapoptotic properties, especially in cancer research. For instance, phenylboronic acid and benzoxaborole derivatives have demonstrated significant antiproliferative activity against diverse cancer cell lines. Specifically, certain derivatives exhibited strong cell cycle arrest induction in G2/M phases, associated with caspase-3 activation, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Catalysis and Chemical Synthesis
The compound plays a crucial role in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules. Research indicates that supported Pd nanoparticles catalyze Suzuki-Miyaura C-C coupling reactions efficiently, using phenylboronic acids to prepare fluorinated biphenyl derivatives. This process highlights the compound's relevance in synthesizing materials and compounds with pharmaceutical, material science, and electronic applications (Sadeghi Erami et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-bromo-2-fluoro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAERYDUIJCJVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659376 | |
Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid | |
CAS RN |
957035-10-8 | |
Record name | [3-(Benzyloxy)-6-bromo-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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